An In-Depth Technical Guide to Ethyl Azepane-3-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to Ethyl Azepane-3-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: Ethyl azepane-3-carboxylate hydrochloride is a heterocyclic organic compound featuring a seven-membered azepane ring. This structure is of significant interest to researchers and drug development professionals due to the prevalence of the azepane motif in a wide range of pharmacologically active molecules.[1][2] As a bifunctional building block, possessing both a secondary amine and an ethyl ester, it offers versatile handles for chemical modification, enabling its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, outlines a logical synthetic pathway, details methods for its analytical characterization, and discusses its applications as a valuable scaffold in medicinal chemistry.
Introduction to the Azepane Scaffold
Saturated nitrogen-containing heterocycles are foundational components in the design of therapeutic agents. While five- and six-membered rings like pyrrolidine and piperidine are exceptionally common in pharmaceuticals, the seven-membered azepane ring represents a less explored, yet highly valuable, area of chemical space.[3][4] The increased conformational flexibility of the azepane ring allows for a broader three-dimensional exploration of a target's binding pocket, which can lead to enhanced potency and selectivity. Azepane derivatives have demonstrated a wide array of biological activities, including anticancer, antidiabetic, and antiviral properties, making them a compelling scaffold for novel drug discovery.[1][2] Ethyl azepane-3-carboxylate hydrochloride serves as a crucial starting material for accessing this diverse chemical space.
Physicochemical Properties
The fundamental properties of Ethyl azepane-3-carboxylate hydrochloride are critical for its handling, reaction setup, and characterization. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle as a solid compared to its freebase form.
Chemical Structure
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// Define bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; C5 -- C6; C6 -- O1 [style=double]; C6 -- O2; O2 -- C7; C7 -- C8;
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Core Properties Table
| Property | Value | Source/Comment |
| IUPAC Name | ethyl azepane-3-carboxylate;hydrochloride | --- |
| Molecular Formula | C₉H₁₈ClNO₂ | Calculated |
| Molecular Weight | 207.70 g/mol | [5] |
| CAS Number | Not explicitly assigned for the 3-isomer. | The 4-isomer is 1623063-36-4.[5] |
| Appearance | White to off-white solid | Expected property for hydrochloride salts. |
| Solubility | Soluble in water, methanol, DMSO. | General solubility for amine hydrochlorides. |
| Physical Form | Solid |
Synthesis and Purification
The synthesis of azepane derivatives can be challenging due to the kinetics of forming a seven-membered ring.[2] Common strategies include ring-expansion reactions or ring-closing metathesis.[1] A plausible and direct approach for Ethyl azepane-3-carboxylate hydrochloride involves the multi-step synthesis starting from a suitable precursor, followed by esterification and salt formation. One conceptual pathway is the Dieckmann condensation of a linear amino-diester followed by hydrolysis, decarboxylation, and re-esterification.
Synthetic Workflow Diagram
Protocol: Esterification and Salt Formation
This protocol describes the final steps, starting from the commercially available or synthesized Azepane-3-carboxylic acid.
Objective: To convert Azepane-3-carboxylic acid into its ethyl ester hydrochloride salt.
Materials:
-
Azepane-3-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid solution (2M in diethyl ether)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Methodology:
-
Esterification (Fischer-Esterification):
-
Rationale: This acid-catalyzed reaction reversibly converts a carboxylic acid and an alcohol into an ester. Using a large excess of ethanol drives the equilibrium towards the product. Thionyl chloride is highly effective as it generates HCl gas in situ and its byproducts (SO₂ and HCl) are volatile.
-
Procedure:
-
Suspend Azepane-3-carboxylic acid (1.0 eq) in anhydrous ethanol (20 mL per gram of acid) in a round-bottom flask.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction, produces HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
-
-
Work-up and Isolation of the Free Base:
-
Rationale: The crude product is an ester hydrochloride. To purify it, it is first converted to the free base, which is soluble in organic solvents, allowing for extraction away from inorganic salts.
-
Procedure:
-
Redissolve the crude residue in ethyl acetate.
-
Carefully add saturated NaHCO₃ solution to neutralize the acid until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Transfer to a separatory funnel, separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude ethyl azepane-3-carboxylate free base, typically as an oil.
-
-
-
Hydrochloride Salt Formation and Purification:
-
Rationale: Converting the oily free base to its hydrochloride salt often yields a stable, crystalline solid that is easier to handle, purify by recrystallization, and weigh accurately.
-
Procedure:
-
Dissolve the crude ester free base in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid. Continue addition until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.[6]
-
-
Analytical Characterization
Verifying the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for full characterization.
Expected Spectroscopic Data:
-
¹H NMR (Proton NMR): The spectrum should show characteristic signals for the ethyl group (a quartet around 4.1-4.3 ppm for the -OCH₂- and a triplet around 1.2-1.3 ppm for the -CH₃).[6] The protons on the azepane ring will appear as a series of complex multiplets in the 1.5-3.5 ppm range. The protonated amine (N-H) protons may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR (Carbon NMR): The spectrum will show a signal for the ester carbonyl carbon around 170-175 ppm. The -OCH₂- carbon will be around 60 ppm, and the -CH₃ carbon around 14 ppm. The seven carbons of the azepane ring will appear in the aliphatic region (approx. 25-55 ppm).
-
Infrared (IR) Spectroscopy: Key stretches include a strong C=O (ester) band around 1730-1750 cm⁻¹, and a broad N-H stretch (from the ammonium salt) in the 2400-3200 cm⁻¹ region.
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum should show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₉H₁₈NO₂⁺.
Analytical Workflow Diagram
Chemical Reactivity and Handling
Reactivity Profile
Ethyl azepane-3-carboxylate hydrochloride possesses two key reactive sites: the secondary ammonium ion and the ethyl ester.
-
The Secondary Amine: The nitrogen is the most versatile site for derivatization. In its hydrochloride form, the amine is protonated and unreactive as a nucleophile. It must first be deprotonated with a suitable base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) to liberate the free amine. The resulting nucleophilic nitrogen can then undergo a variety of reactions:
-
N-Alkylation: Reaction with alkyl halides or tosylates.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃).
-
Boc-Protection: Reaction with Di-tert-butyl dicarbonate (Boc₂O) to protect the amine, which is a common step in multi-step synthesis.
-
-
The Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: Can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
-
Amidation: Can react with amines at elevated temperatures to form amides.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Safety and Handling
As with any chemical reagent, proper safety precautions are essential. Data for the closely related ethyl azepane-4-carboxylate hydrochloride suggests the following hazard profile.
| Hazard Information | Precautionary Statements |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Handle in a well-ventilated area or a chemical fume hood.[7][8]
-
Avoid breathing dust.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[8]
Applications in Drug Discovery and Development
The primary utility of Ethyl azepane-3-carboxylate hydrochloride is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for sequential or orthogonal modification of the amine and ester groups to build a diverse library of compounds.
The azepane core is a key feature in numerous approved drugs and clinical candidates, highlighting its privileged status in medicinal chemistry. By providing a flexible seven-membered ring, it allows chemists to design molecules that can adapt to the complex topology of biological targets.
Role as a Medicinal Chemistry Scaffold
Conclusion
Ethyl azepane-3-carboxylate hydrochloride is a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its stable, solid form and dual functionality make it an ideal starting point for constructing libraries of novel compounds built around the medicinally relevant azepane scaffold. A thorough understanding of its properties, synthesis, and reactivity enables chemists to strategically incorporate this building block into innovative molecular designs, paving the way for the development of next-generation therapeutics.
References
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MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
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Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
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Fadda, A. A., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Retrieved from [Link]
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from [Link]
- Hess, B. A., & Schaad, L. J. (n.d.). Azepines. In Comprehensive Organic Chemistry II (Vol. 5).
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Leonori, D., & Ruffoni, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number. Retrieved from [Link]
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Iannazzo, D., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester.... Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information: Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
- Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
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Todinova, S., et al. (2021). 1H-NMR metabolomics reveals a multitarget action of Crithmum maritimum ethyl acetate extract in inhibiting hepatocellular carcinoma cell growth. PMC. Retrieved from [Link]
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Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Retrieved from [Link]
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